1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
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Description
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has shown promising results in various studies.
Scientific Research Applications
Antagonistic Properties and Pain Management
A study on the synthesis and pharmacological activity of a series of pyrazoles, including similar compounds, reported the identification of a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. This candidate showed outstanding aqueous solubility, high permeability in Caco-2 cells, high metabolic stability across species, and antinociceptive properties in animal models, positioning it as a promising compound for pain management applications (Díaz et al., 2020).
Antiviral Activity
Research into the antiviral activity of certain derivatives has been conducted, with studies on compounds like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds demonstrated cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, suggesting their potential as antiviral agents (Attaby et al., 2006).
Spectroscopic Characterization and Cytotoxic Studies
A study focused on the synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies, and docking studies of a compound with structural similarities. This research highlighted the compound's potential in biological applications and its interaction with human serum albumin, which is crucial for understanding its pharmacokinetic nature (Govindhan et al., 2017).
Molecular Interaction Studies
The molecular interaction of antagonist compounds with receptors, such as the CB1 cannabinoid receptor, has been studied to understand the binding dynamics and develop pharmacophore models. These studies provide insights into the structural requirements for receptor antagonism and potential therapeutic applications (Shim et al., 2002).
Chemo- and Regioselectivities in Synthesis
Research on tuning chemo- and regioselectivities in the multicomponent condensation of compounds has led to the development of novel synthesis protocols. This work contributes to the broader understanding of synthetic strategies and the generation of compounds with specific structural features (Chebanov et al., 2008).
properties
IUPAC Name |
1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(11-19-8-2-4-17-19)18-7-1-3-12(10-18)21-13-9-15-5-6-16-13/h2,4-6,8-9,12H,1,3,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMNODHGKGKSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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